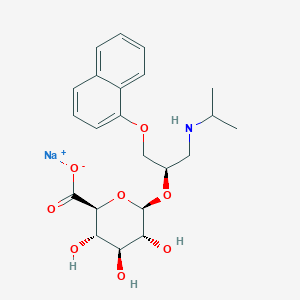
(R)-Propranolol beta-D-glucuronide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Propranolol beta-D-glucuronide sodium salt is a derivative of propranolol, a non-selective beta-adrenergic receptor antagonist. This compound is formed by the conjugation of propranolol with glucuronic acid, resulting in a glucuronide metabolite. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Propranolol beta-D-glucuronide sodium salt typically involves the following steps:
Glucuronidation Reaction: Propranolol is reacted with glucuronic acid in the presence of a suitable catalyst to form propranolol glucuronide.
Formation of Sodium Salt: The propranolol glucuronide is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Types of Reactions:
Oxidation: ®-Propranolol beta-D-glucuronide sodium salt can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
Oxidation Products: Include hydroxylated derivatives.
Reduction Products: Include reduced forms of the aromatic ring.
Substitution Products: Include substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
®-Propranolol beta-D-glucuronide sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and metabolic pathways.
Biology: Employed in studies of drug metabolism and pharmacokinetics.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for propranolol metabolism.
Industry: Utilized in the development of analytical methods for drug testing and quality control.
Mecanismo De Acción
The mechanism of action of ®-Propranolol beta-D-glucuronide sodium salt involves its interaction with beta-adrenergic receptors. As a glucuronide metabolite, it is primarily involved in the detoxification and excretion of propranolol. The compound is transported to the liver, where it undergoes further metabolism and is eventually excreted in the urine.
Molecular Targets and Pathways:
Beta-Adrenergic Receptors: The primary targets of propranolol and its metabolites.
Glucuronidation Pathway: Involves the enzyme UDP-glucuronosyltransferase, which catalyzes the conjugation of glucuronic acid to propranolol.
Comparación Con Compuestos Similares
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
Propranolol Hydrochloride: A commonly used salt form of propranolol.
Propranolol Sulfate: Another metabolite of propranolol.
Uniqueness: ®-Propranolol beta-D-glucuronide sodium salt is unique due to its enhanced solubility and stability, making it suitable for various research applications. Its formation as a glucuronide metabolite also provides insights into the metabolic pathways of propranolol, which is crucial for understanding its pharmacokinetics and therapeutic effects.
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17+,18+,19-,20+,22-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKYDLRSXKTYLZ-ABDGRLCTSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NNaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858344 |
Source


|
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87102-70-3 |
Source


|
| Record name | Sodium (2R)-1-[(naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4alpha,5alpha)]-](/img/new.no-structure.jpg)
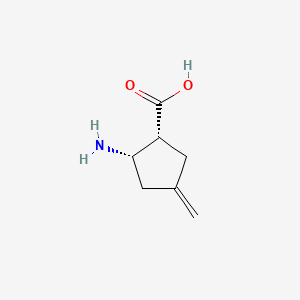

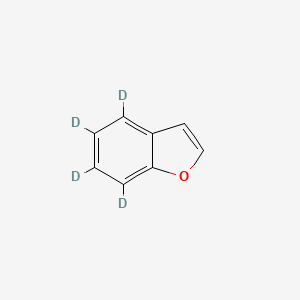

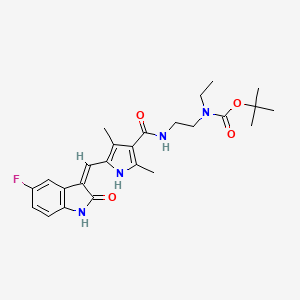
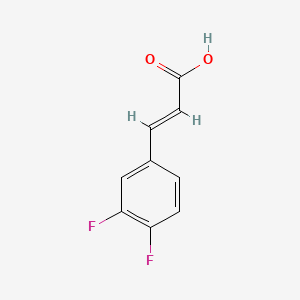

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)
